Methyl perfluoroheptanoate

Overview

Description

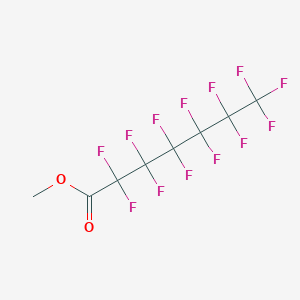

Methyl perfluoroheptanoate (CAS 14312-89-1) is a fluorinated ester with the molecular formula C₈F₁₃O₂CH₃. It is the methyl ester of perfluoroheptanoic acid (PFHpA, C₇F₁₃O₂H), a member of the per- and polyfluoroalkyl substances (PFAS) family. This compound is characterized by a fully fluorinated seven-carbon chain and a methyl ester functional group, which confers high thermal stability, chemical inertness, and lipophobicity . It is primarily utilized as a fluorinated building block in organic synthesis, particularly in coordination chemistry and catalysis, such as in the preparation of tin(IV) carboxylate complexes for ε-caprolactone polymerization .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl perfluoroheptanoate can be synthesized through the esterification of perfluoroheptanoic acid with methanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Methyl perfluoroheptanoate primarily undergoes substitution reactions due to the presence of highly electronegative fluorine atoms. These reactions often involve nucleophilic substitution, where a nucleophile replaces one of the fluorine atoms in the compound.

Common Reagents and Conditions: Common reagents used in these substitution reactions include strong nucleophiles such as alkoxides, amines, and thiolates. The reactions are typically carried out under mild conditions to prevent the decomposition of the compound .

Major Products: The major products formed from these reactions depend on the nucleophile used. For example, the reaction with an alkoxide may yield an ether, while the reaction with an amine may produce an amide .

Scientific Research Applications

Chemistry

Methyl perfluoroheptanoate serves as a reagent in the synthesis of other fluorinated compounds. Its high thermal stability allows it to be utilized in high-temperature reactions, making it suitable for advanced chemical processes. The compound's unique structure contributes to its effectiveness in synthesizing various fluorinated derivatives.

Biology and Medicine

In biological research, this compound is used as a model compound to study the behavior of fluorinated substances within biological systems. Its resistance to metabolic degradation allows researchers to investigate the effects of fluorinated compounds on biological processes without rapid breakdown. Studies have indicated that exposure to per- and polyfluoroalkyl substances (PFAS), including this compound, can lead to epigenetic alterations and changes in gene expression related to lipid metabolism and stress response pathways .

Industrial Applications

This compound is employed as a surfactant in various industrial applications, including the production of water- and oil-repellent coatings. Its chemical stability ensures performance in harsh environments where traditional compounds may fail. This application is particularly relevant in industries requiring durable protective coatings, such as textiles, electronics, and construction materials.

Case Study 1: Environmental Impact and Health Effects

Research has highlighted the health impacts associated with PFAS exposure, including this compound. A study focusing on firefighters exposed to PFAS found associations between these substances and accelerated epigenetic aging . This research underscores the importance of understanding how this compound may influence human health through environmental exposure pathways.

Case Study 2: Industrial Application Efficacy

A study conducted by the Michigan State Superfund Research Center explored the efficacy of various PFAS compounds, including this compound, in developing energy-efficient nanoreactors capable of breaking carbon-fluorine bonds. This research aims to address PFAS contamination by enhancing degradation techniques for these persistent environmental pollutants .

Mechanism of Action

The mechanism of action of methyl perfluoroheptanoate is primarily based on its ability to resist chemical and thermal degradation. The presence of multiple fluorine atoms creates a highly stable compound that is resistant to oxidation, reduction, and hydrolysis. This stability allows it to maintain its structure and function in a variety of environments .

Molecular Targets and Pathways: In biological systems, this compound interacts with cellular membranes and proteins, altering their structure and function. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s high fluorine content plays a key role in its interactions with biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl Perfluoroheptanoate

Chemical Structure: Ethyl perfluoroheptanoate (CAS 41430-70-0, C₉H₅F₁₃O₂) differs by having an ethyl ester group instead of methyl. Physical Properties:

Applications : Both esters serve as precursors in synthesizing metal carboxylates. Ethyl derivatives are less commonly reported in catalytic applications but share similar roles in fluoropolymer production .

Perfluoroheptanoic Acid (PFHpA)

Chemical Structure : PFHpA (C₇F₁₃O₂H) is the carboxylic acid form, lacking the ester group.

Key Differences :

- Environmental Behavior : PFHpA exhibits a U-shaped transplacental transfer ratio, peaking at intermediate chain lengths (C7) . It partitions less into blood serum (ratio ~0.36–2.75) compared to longer-chain PFAS .

- Health Impacts: PFHpA is detected in human serum and linked to autoimmune conditions like Sjogren’s syndrome . This compound, being an ester, is less studied in toxicology but may hydrolyze to PFHpA in vivo.

- Analytical Detection : PFHpA is frequently monitored in environmental samples (e.g., drinking water in Barcelona, median = 3.0 ng/L) , whereas the methyl ester is typically analyzed via GC/MS .

Sodium Perfluoroheptanoate

Chemical Properties : The sodium salt (C₇F₁₃O₂Na) is water-soluble and forms micelles with a critical micellar concentration (CMC) of 104 mM in water. β-cyclodextrin inclusion increases the CMC to 116 mM, altering fluorine shielding in NMR spectra .

Applications : Unlike the methyl ester, the sodium salt is used in surfactant studies and material science for its self-assembly properties .

Longer- and Shorter-Chain PFAS

Degradation Pathways: this compound may arise from the degradation of longer-chain PFAS (e.g., PFOA, C8) via microbial or chemical defluorination . Conversely, it can degrade to shorter-chain acids like PFHxA (C6) . Environmental Prevalence: Shorter-chain PFAS (e.g., PFHxA, PFPeA) are more frequently detected in water systems, but PFHpA shows intermediate persistence .

Environmental and Regulatory Considerations

- PFHpA is increasingly scrutinized due to its environmental persistence and health risks .

- Analytical Challenges: Quantifying this compound requires specialized GC/MS methods, whereas PFHpA is analyzed via LC-MS/MS in environmental matrices .

Biological Activity

Methyl perfluoroheptanoate (MPFH) is a member of the per- and polyfluoroalkyl substances (PFAS) family, which are recognized for their unique chemical properties and widespread use in industrial applications. Understanding the biological activity of MPFH is crucial due to its potential implications for human health and environmental safety. This article reviews the existing literature on the biological activity of MPFH, focusing on its toxicological effects, mechanisms of action, and relevant case studies.

This compound is characterized by a perfluorinated carbon chain with seven carbons, terminating in a methyl ester group. Its chemical structure can be represented as:

This structure contributes to its hydrophobicity and resistance to degradation, making it persistent in the environment.

General Toxicity

Research indicates that PFAS compounds, including MPFH, exhibit a range of toxicological effects. Studies have shown that exposure to PFAS can lead to hepatotoxicity, immunotoxicity, and developmental toxicity. For instance, animal studies have demonstrated that PFAS exposure can disrupt lipid metabolism, leading to conditions such as hepatocellular steatosis and altered liver enzyme levels .

The mechanisms by which MPFH exerts its biological effects are not fully understood but may involve:

- Endocrine Disruption : PFAS have been shown to interfere with thyroid hormone levels, which are critical for metabolic regulation .

- Immune System Impairment : Exposure to PFAS has been linked to reduced immune response and increased susceptibility to infections .

- Developmental Toxicity : In utero exposure to PFAS has been associated with adverse developmental outcomes in offspring, including low birth weight and impaired neurodevelopment .

Case Studies

Several case studies highlight the biological activity of MPFH and related compounds:

- Developmental Toxicity in Animal Models :

-

Community Exposure Assessments :

- In a community study examining PFAS exposure through contaminated drinking water, participants exhibited elevated serum concentrations of various PFAS, including those related to MPFH. The study found associations between high serum levels and adverse health outcomes such as increased cholesterol levels and reduced immune response .

- Toxicokinetics :

Data Summary

The following table summarizes key findings from various studies related to the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for methyl perfluoroheptanoate, and how do catalyst choices influence yield?

this compound is synthesized via esterification of perfluoroheptanoic acid with methanol under acidic or catalytic conditions. Nickel-based catalysts, such as bis(1,5-cyclooctadiene)nickel(0) (CAS 1295-35-8), are often employed due to their efficiency in fluorinated systems . Reaction optimization should include monitoring by <sup>19</sup>F NMR to track fluorinated intermediate formation. Yield improvements (typically 70-85%) are achieved by controlling moisture levels and using anhydrous solvents .

Q. Which analytical techniques are most effective for characterizing this compound purity and structure?

High-resolution mass spectrometry (HRMS) and gas chromatography-mass spectrometry (GC-MS) are critical for structural confirmation. Nuclear magnetic resonance (<sup>19</sup>F and <sup>1</sup>H NMR) resolves fluorinated chain integrity and methyl ester group signals. For purity assessment, reverse-phase HPLC with UV detection (210 nm) is recommended, using methanol:water (80:20) as the mobile phase .

Q. How is this compound quantified in environmental matrices?

Solid-phase extraction (SPE) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Calibration curves using deuterated internal standards (e.g., perfluoro-[1,2-<sup>13</sup>C2]hexanoic acid) improve accuracy. Detection limits range from 0.1–1 ng/L in water samples, with recovery rates of 85-95% .

Advanced Research Questions

Q. What mechanistic insights explain the bioaccumulation potential of this compound compared to other perfluoroalkyl esters?

this compound’s longer perfluoroalkyl chain (C7) enhances lipid solubility and resistance to enzymatic hydrolysis, increasing bioaccumulation in aquatic organisms. Comparative studies with shorter-chain analogs (e.g., methyl perfluoropentanoate) show a 3-fold higher bioconcentration factor (BCF) in fish models, linked to its log Kow value of 5.2 .

Q. How do experimental designs address discrepancies in reported half-lives of this compound in soil?

Conflicting half-life data (e.g., 120 vs. 450 days) arise from variations in soil organic carbon content and microbial activity. Standardized OECD 307 guidelines recommend testing under aerobic conditions with 2% organic carbon soil. Spiking methods should use <sup>14</sup>C-labeled this compound to track mineralization and bound residues .

Q. What strategies mitigate interference from co-occurring PFAS during this compound analysis?

Immunoaffinity chromatography (IAC) columns selective for perfluoroheptanoate derivatives reduce matrix effects. Alternatively, employing a C18 column with a methanol:ammonium acetate gradient enhances separation of PFHpA analogs. Method validation should include spike-recovery tests in complex matrices like sludge or biological tissues .

Q. How can in silico models predict the toxicity of this compound metabolites?

QSAR models trained on PFAS datasets (e.g., EPA’s CompTox Dashboard) predict metabolite toxicity by analyzing electron-withdrawing effects of the perfluoroalkyl chain. Molecular docking simulations with peroxisome proliferator-activated receptors (PPARα/γ) highlight metabolite binding affinity, correlating with in vivo hepatotoxicity observed in rodent studies .

Q. What synthetic modifications reduce this compound’s environmental persistence without compromising functionality?

Introducing hydrolyzable ester groups (e.g., glyceryl esters) or shortening the perfluoroalkyl chain (C6) decreases environmental persistence. Comparative studies show C6 analogs exhibit 50% lower half-lives in aquatic systems while maintaining surfactant properties .

Q. How do extraction protocols influence the detection of this compound degradation products?

Accelerated solvent extraction (ASE) at 100°C with acetonitrile:water (90:10) maximizes recovery of polar degradation products (e.g., perfluoroheptanoic acid). Post-extraction derivatization with diazomethane improves GC-MS sensitivity for volatile intermediates .

Q. What experimental evidence supports or refutes this compound’s role as a precursor to regulated PFAS?

Degradation studies under UV irradiation (254 nm) confirm this compound’s conversion to perfluoroheptanoic acid (PFHpA), a substance regulated under EU REACH (Annex XVII). Isotopic tracing (<sup>13</sup>C-labeled methyl groups) quantifies transformation rates, showing 90% conversion within 72 hours in aqueous matrices .

Q. Methodological Notes

- Data Contradictions : Address variability in environmental half-lives by reporting soil pH, temperature, and microbial profiles .

- Instrumentation : Use high-resolution Orbitrap MS for untargeted analysis of degradation products .

- Ethical Compliance : Adhere to OECD guidelines for ecotoxicity testing to ensure regulatory relevance .

Properties

IUPAC Name |

methyl 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F13O2/c1-23-2(22)3(9,10)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHROQORAJUWVCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F13O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00335703 | |

| Record name | Methyl perfluoroheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00335703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14312-89-1 | |

| Record name | Methyl perfluoroheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00335703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl Tridecafluoroheptanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.